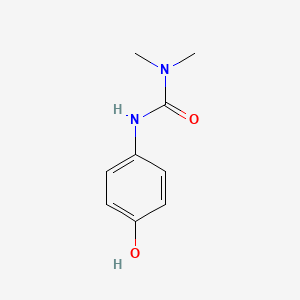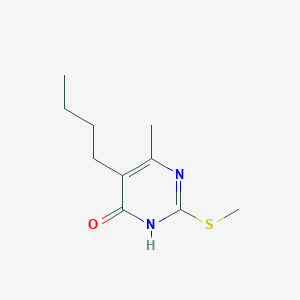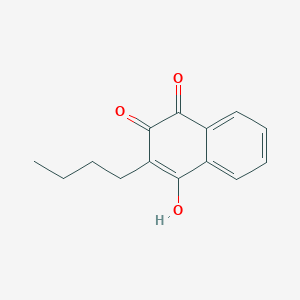
1-Amino-2-(morpholinomethyl)anthracene-9,10-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Amino-2-(morpholinomethyl)anthracene-9,10-dione is a derivative of anthraquinone, a class of compounds known for their diverse applications in dyes, pigments, and pharmaceuticals. This compound is characterized by the presence of an amino group at the 1-position and a morpholinylmethyl group at the 2-position on the anthracenedione structure.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-2-(morpholinomethyl)anthracene-9,10-dione typically involves the following steps:
Nitration: Anthracene is nitrated to form 9,10-dinitroanthracene.
Reduction: The nitro groups are reduced to amino groups, yielding 9,10-diaminoanthracene.
Formylation: The amino groups are then formylated to produce 1,2-diformyl-9,10-anthracenedione.
Morpholinylmethylation: Finally, the formyl groups are reacted with morpholine to introduce the morpholinylmethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure hydrogenation for reduction steps, and automated systems for precise control of reaction conditions.
化学反応の分析
Types of Reactions
1-Amino-2-(morpholinomethyl)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the quinone structure back to hydroquinone.
Substitution: The amino and morpholinylmethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions.
Major Products
Oxidation: Produces anthraquinone derivatives.
Reduction: Yields hydroquinone derivatives.
Substitution: Results in various substituted anthraquinone compounds.
科学的研究の応用
1-Amino-2-(morpholinomethyl)anthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential as a fluorescent probe in biological imaging.
Medicine: Investigated for its anticancer properties due to its ability to intercalate DNA.
Industry: Utilized in the production of dyes and pigments with specific color properties.
作用機序
The mechanism of action of 1-Amino-2-(morpholinomethyl)anthracene-9,10-dione involves its interaction with cellular components:
DNA Intercalation: The compound can insert itself between DNA base pairs, disrupting the DNA structure and inhibiting replication.
Enzyme Inhibition: It can inhibit topoisomerase enzymes, which are crucial for DNA replication and repair.
Reactive Oxygen Species (ROS) Generation: The compound can generate ROS, leading to oxidative stress and cell death.
類似化合物との比較
Similar Compounds
- 1-Amino-9,10-anthracenedione
- 1-Amino-2-methyl-9,10-anthracenedione
- 1-Amino-2,4-dibromo-9,10-anthracenedione
Uniqueness
1-Amino-2-(morpholinomethyl)anthracene-9,10-dione is unique due to the presence of the morpholinylmethyl group, which enhances its solubility and bioavailability. This structural modification also imparts distinct chemical reactivity and biological activity compared to its analogs.
特性
CAS番号 |
30269-28-4 |
|---|---|
分子式 |
C19H18N2O3 |
分子量 |
322.4 g/mol |
IUPAC名 |
1-amino-2-(morpholin-4-ylmethyl)anthracene-9,10-dione |
InChI |
InChI=1S/C19H18N2O3/c20-17-12(11-21-7-9-24-10-8-21)5-6-15-16(17)19(23)14-4-2-1-3-13(14)18(15)22/h1-6H,7-11,20H2 |
InChIキー |
KEFOZLCPSNGUCX-UHFFFAOYSA-N |
SMILES |
C1COCCN1CC2=C(C3=C(C=C2)C(=O)C4=CC=CC=C4C3=O)N |
正規SMILES |
C1COCCN1CC2=C(C3=C(C=C2)C(=O)C4=CC=CC=C4C3=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(dicyclohexylamino)-N-(4-{4-[2-(dicyclohexylamino)acetamido]benzenesulfonyl}phenyl)acetamide](/img/structure/B1654907.png)


![[1,1'-Biphenyl]-4-sulfonamide, N-(3-methylphenyl)-](/img/structure/B1654911.png)



![(1E,2E)-bis[1-(biphenyl-4-yl)ethylidene]hydrazine](/img/structure/B1654919.png)





